molecular formula C19H19BrN2 B2728657 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole CAS No. 1187556-95-1

4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole

Cat. No. B2728657
CAS RN: 1187556-95-1
M. Wt: 355.279
InChI Key: PLJTXDUWZIUITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole, also known as BDMP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDMP is a pyrazole derivative that has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs. This compound has been shown to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs to treat these diseases.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins. This compound is a photoaffinity probe that can be used to selectively label proteins in vitro and in vivo. This allows researchers to study the interactions between proteins and other molecules, providing insights into the molecular mechanisms underlying various biological processes.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole is its versatility. This compound can be used as a tool to study a wide range of biological processes, making it a valuable asset for researchers in various fields. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the use of this compound as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Another area of interest is the use of this compound as a tool to study protein-protein interactions. Researchers are exploring new ways to use this compound as a photoaffinity probe to study the structure and function of proteins in living cells. Overall, this compound holds great promise as a valuable tool for scientific research, and its potential applications in various fields are still being explored.

Synthesis Methods

The synthesis of 4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole involves the condensation reaction of 2,4-dimethylphenylhydrazine and 4-bromo-3,5-dimethylbenzaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting product is then purified through recrystallization, yielding a white crystalline solid with a melting point of 183-185°C.

properties

IUPAC Name

4-bromo-3,5-bis(2,4-dimethylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2/c1-11-5-7-15(13(3)9-11)18-17(20)19(22-21-18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJTXDUWZIUITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=NN2)C3=C(C=C(C=C3)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.